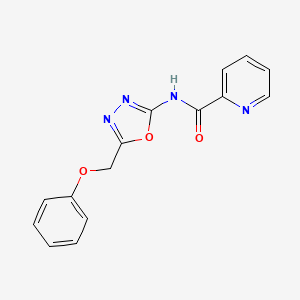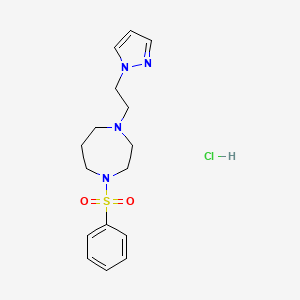![molecular formula C20H15Cl2N5 B2699092 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine CAS No. 321385-81-3](/img/structure/B2699092.png)
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a dichlorobenzyl group, a pyridazinyl ring, and a pyrazol-5-amine moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyridazinyl Intermediate: Starting with 2,4-dichlorobenzyl chloride, the compound undergoes a nucleophilic substitution reaction with a suitable pyridazine derivative to form the 6-(2,4-dichlorobenzyl)-3-pyridazinyl intermediate.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under conditions that facilitate the formation of the pyrazol-5-amine structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Final Assembly:
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and improve overall yield.
Green Chemistry Principles: Incorporating environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups, leading to reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorobenzyl or pyridazinyl rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen or halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: Studied for its potential effects on different biological pathways, including enzyme inhibition or receptor modulation.
Materials Science: Explored for its use in the development of novel materials with unique electronic or photophysical properties.
Biology: Used in biochemical assays to study its interactions with proteins, nucleic acids, or other biomolecules.
Wirkmechanismus
The mechanism of action of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-3-amine
- 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-4-amine
Uniqueness
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5/c21-15-7-6-14(18(22)11-15)10-16-8-9-19(26-25-16)27-20(23)17(12-24-27)13-4-2-1-3-5-13/h1-9,11-12H,10,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWBCHFQKSPRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)

![2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide](/img/structure/B2699015.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)

![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)

![benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate](/img/structure/B2699023.png)
![N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2699027.png)
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)

